molecular formula C9H10O6 B12660442 Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate CAS No. 94110-10-8

Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate

Cat. No.: B12660442
CAS No.: 94110-10-8
M. Wt: 214.17 g/mol
InChI Key: MDSSZZXFPUYYPR-UHFFFAOYSA-N
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Description

Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is an organic compound with the molecular formula C9H10O6. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms.

Properties

CAS No.

94110-10-8

Molecular Formula

C9H10O6

Molecular Weight

214.17 g/mol

IUPAC Name

methyl 2-(furan-2-yl)-2-methoxycarbonyloxyacetate

InChI

InChI=1S/C9H10O6/c1-12-8(10)7(15-9(11)13-2)6-4-3-5-14-6/h3-5,7H,1-2H3

InChI Key

MDSSZZXFPUYYPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CO1)OC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate typically involves the esterification of furan derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Key Functional Groups

Functional GroupPositionReactivity Traits
Methoxycarbonyl (CO₂Me) O-substituted furanHydrolysis-prone, nucleophilic attack site
Acetate (OAc) Furan C2Susceptible to ester hydrolysis
Furan ring Core structureElectrophilic aromatic substitution, protonation sites

Esterification and Hydrolysis

The compound exhibits classic ester reactivity:

  • Ester hydrolysis : The acetate group undergoes acid/base-catalyzed hydrolysis to yield carboxylic acid derivatives.

  • Methoxycarbonyl hydrolysis : The O-substituted methoxycarbonyl group is prone to hydrolysis under acidic conditions, forming carbonyl intermediates .

Nucleophilic Substitution

The furan oxygen and ester carbonyls are nucleophilic targets:

  • Furan ring activation : Protonation at the β-position (C3/C5) generates resonance-stabilized cations, facilitating nucleophilic attack (e.g., methanol) .

  • Acetal formation : Reaction with methanol or water leads to cyclic acetal intermediates, which can undergo -H shifts to restore aromaticity .

Conjugate Addition Reactions

The compound’s ester carbonyl participates in conjugate additions:

Reaction TypeReagentOutcome
Michael addition Methyl acetoacetate, K₂CO₃Formation of dihydrofuran derivatives (e.g., ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylates)
Knoevenagel condensation Rhodanine derivativesSynthesis of thioxothiazolidin-3-yl acetic acids via α,β-unsaturated ester intermediates

Oxidative and Reductive Transformations

  • Oxidation : The furan ring undergoes electrophilic substitution under oxidative conditions, forming dihydrofuran derivatives .

  • Reduction : Selective reduction of ester carbonyls (e.g., with LiAlH₄) yields alcohols or aldehydes .

Furan Ring Protonation and Fragmentation

  • Protonation : Acidic conditions protonate the furan oxygen, creating resonance-stabilized carbocations.

  • Nucleophilic attack : Methanol or water attacks the carbonyl carbon, forming acetal intermediates.

  • Rearomatization : -Hydrogen shifts restore aromaticity, leading to ring-opening products .

Hydrolysis Pathway

StepReactionProducts
1Acid-catalyzed hydrolysisFurfuryl alcohol derivatives
2OxidationFurfural derivatives
3Further oxidationFuroic acid derivatives

Comparative Reactivity Table

Reaction TypeConditionsProduct TypeKey Reference
Hydrolysis H₂O, H⁺Furfuryl alcohol
Nucleophilic substitution CH₃OH, H⁺Cyclic acetals
Conjugate addition K₂CO₃, CH₂Cl₂Dihydrofuran derivatives
Oxidation DMDOα,β-Unsaturated carbonyls

Toxicological and Biological Relevance

While not directly genotoxic, metabolites like 3-acetylacrolein (from furan derivatives) show reactivity with DNA bases (dA, dG, dC) . This underscores the importance of studying reactivity pathways in biological systems.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates
Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through reactions such as esterification, acylation, and cyclization. For example, its use in the synthesis of dihydronaphthofurans has been documented, where it acts as a precursor for more complex structures through Michael addition reactions and subsequent transformations .

Table 1: Synthetic Reactions Involving this compound

Reaction TypeProduct TypeYield (%)
Michael AdditionDihydronaphtho[1,2-b]furan61
EsterificationVarious EstersUp to 98
CyclizationDihydronaphthofuran Derivatives85

Pharmaceutical Applications

Anticancer Activity
Research has shown that derivatives of furan compounds exhibit promising anticancer properties. This compound and its derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, specific furan derivatives have demonstrated activity against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic potential .

Case Study: Anticancer Activity of Furan Derivatives
In a study assessing the anticancer effects of furan-based compounds, this compound was evaluated alongside other derivatives. The results indicated that certain modifications to the furan structure significantly enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural variations in developing effective anticancer agents .

Materials Science

Polymer Building Blocks
this compound can also serve as a precursor for bio-based polymers. Its functional groups allow for further polymerization reactions, contributing to the development of sustainable materials. Research indicates that compounds derived from this furan derivative can be incorporated into biodegradable plastics and coatings, providing an eco-friendly alternative to traditional petroleum-based products .

Table 2: Applications in Materials Science

Application TypeDescriptionPotential Benefits
Biodegradable PolymersUsed as a monomer in polymer synthesisReduces environmental impact
CoatingsFunctional coatings with enhanced propertiesImproved durability and performance

Mechanism of Action

The mechanism of action of Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • Furan-2-acetic acid methyl ester

Uniqueness

Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Biological Activity

Methyl alpha-((methoxycarbonyl)oxy)furan-2-acetate is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H8O5\text{C}_8\text{H}_8\text{O}_5

This compound features a furan ring substituted with a methoxycarbonyl group, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (mg/mL)
Escherichia coli0.004
Staphylococcus aureus0.015
Bacillus cereus0.008
Enterobacter cloacae0.004

These findings indicate that the compound is particularly effective against Gram-positive and Gram-negative bacteria, outperforming some established antibiotics in certain cases .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines revealed significant antiproliferative effects. The results are presented in Table 2.

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)3.5
A549 (lung cancer)4.2

The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The data is summarized in Table 3.

Cytokine Concentration (pg/mL) Control Treatment
TNF-α15012080
IL-6200180100

These results highlight the compound's ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study tested this compound against clinical isolates of E. coli and S. aureus. The compound exhibited significant antibacterial activity, leading to recommendations for further exploration as an alternative treatment for resistant bacterial infections.
  • Cancer Research : In a preclinical model of breast cancer, treatment with this compound resulted in reduced tumor growth and increased apoptosis of cancer cells, indicating its potential as a therapeutic agent in oncology.
  • Inflammation Models : In animal models of acute inflammation, administration of the compound significantly reduced edema and inflammatory markers, supporting its use in developing anti-inflammatory therapies.

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